3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions:
In Ethyl Acetate: A one-pot tandem cyclization/bromination reaction occurs when only TBHP is added, promoting the cyclization to form imidazopyridines.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Iodine (I2) and TBHP: Used in the initial synthesis to promote C–C bond cleavage and cyclization.
Microwave Irradiation: A solvent- and catalyst-free method that can be used for the synthesis of imidazo[1,2-a]pyridines.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
Scientific Research Applications
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Mechanism of Action
The exact mechanism of action of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine ring is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate
Uniqueness
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and benzonitrile moiety contribute to its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C14H8BrN3 |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
3-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8BrN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H |
InChI Key |
SHRKMDVMFJNJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Br)C#N |
Origin of Product |
United States |
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